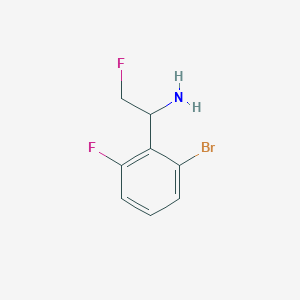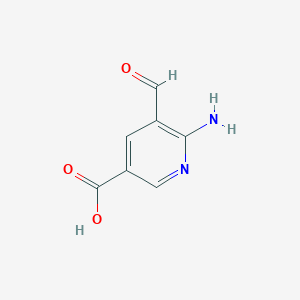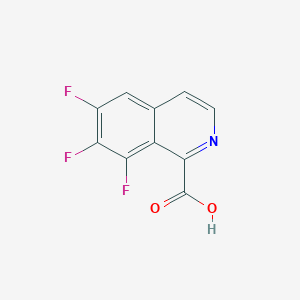
6,7,8-Trifluoroisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8-Trifluoroisoquinoline-1-carboxylic acid typically involves the introduction of fluorine atoms into the isoquinoline ring. One common method is the cyclization of fluorinated precursors under specific conditions. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile can efficiently produce densely functionalized isoquinolines .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using fluorinated starting materials
Chemical Reactions Analysis
Types of Reactions: 6,7,8-Trifluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted isoquinolines with different functional groups.
Scientific Research Applications
6,7,8-Trifluoroisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Its potential as a pharmaceutical intermediate is significant, particularly in the development of drugs with improved efficacy and stability.
Mechanism of Action
The mechanism by which 6,7,8-Trifluoroisoquinoline-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Fluoroquinolines: These compounds also contain fluorine atoms and have similar applications in medicinal chemistry.
Isoquinoline Derivatives: Other isoquinoline derivatives, such as isoquinoline-1-carboxylic acid, share structural similarities but may differ in their chemical and biological properties.
Uniqueness: 6,7,8-Trifluoroisoquinoline-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the isoquinoline ring. This positioning can significantly influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H4F3NO2 |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
6,7,8-trifluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H4F3NO2/c11-5-3-4-1-2-14-9(10(15)16)6(4)8(13)7(5)12/h1-3H,(H,15,16) |
InChI Key |
QMAZKNMEBNZPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C(C(=C(C=C21)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


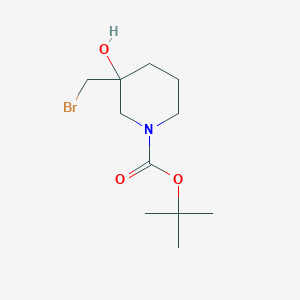


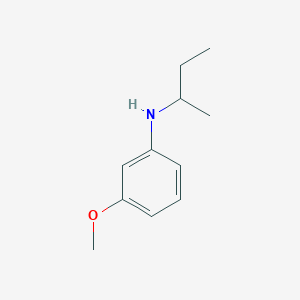

amine](/img/structure/B13269033.png)

![{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13269041.png)
